Z-Ser-obzl

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

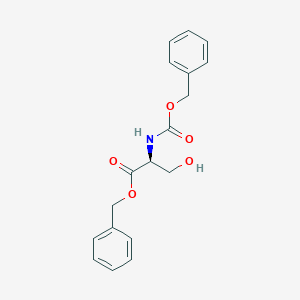

Structure

3D Structure

特性

IUPAC Name |

benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHDPGHZHFJLBZ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426341 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21209-51-8 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Nα-Benzyloxycarbonyl-L-serine benzyl ester (Z-Ser-OBzl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Nα-Benzyloxycarbonyl-L-serine benzyl (B1604629) ester, commonly referred to as Z-Ser-OBzl. This compound is a crucial intermediate in synthetic peptide chemistry, offering strategic advantages in the assembly of complex peptide sequences.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (OBzl). This dual protection strategy is fundamental to its application in peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 21209-51-8 | |

| Molecular Formula | C₁₈H₁₉NO₅ | |

| Molecular Weight | 329.35 g/mol | |

| Appearance | White to pale yellow powder | N/A |

| Melting Point | 83-86 °C | |

| Optical Activity | [α]²⁰/D +5° (c=1 in chloroform) | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. | N/A |

| Storage | Store at room temperature. | N/A |

Chemical Structure and Reactivity

The utility of this compound in organic synthesis stems from the orthogonal nature of its protecting groups. The benzyloxycarbonyl (Z) group is stable under mildly acidic and basic conditions but can be selectively removed. The benzyl ester (OBzl) offers similar stability and removal options.

-

N-Terminal Z (Cbz) Group: This group is typically removed by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon) or under strong acidic conditions (e.g., HBr in acetic acid). Its stability to milder acids and bases makes it compatible with other protecting groups like Boc and Fmoc.

-

C-Terminal Benzyl Ester (OBzl) Group: The benzyl ester is also susceptible to cleavage by catalytic hydrogenolysis. This allows for the simultaneous deprotection of both the N-terminus and C-terminus if desired.

This differential stability allows for precise, stepwise deprotection and chain elongation during peptide synthesis, particularly in solution-phase methodologies.[1]

Experimental Protocols

The following protocol describes the synthesis of this compound from its precursor, L-serine benzyl ester, using classical Schotten-Baumann conditions for benzyloxycarbonyl protection.[2]

Objective: To protect the N-terminal amine of L-serine benzyl ester with a benzyloxycarbonyl (Cbz) group.

Materials:

-

L-serine benzyl ester

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

4N Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation: Dissolve L-serine benzyl ester (1.0 equivalent) in a 2:1 mixture of dioxane and water in a three-necked flask equipped with a stirrer.

-

Basification: Cool the solution to 0°C in an ice-salt bath. While stirring vigorously, simultaneously add benzyl chloroformate (1.1 equivalents) and 4N NaOH solution from separate addition funnels. Maintain the pH of the reaction mixture between 8 and 10.[2]

-

Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours.[2]

-

Workup:

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

-

Carefully acidify the aqueous layer to a pH of 2 with cold 1N HCl. A precipitate or oil of the product should form.[2]

-

Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate.

-

-

Isolation:

Diagram 1: Synthesis Workflow for this compound

Caption: Step-by-step workflow for the synthesis of this compound.

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization of this compound

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The spectra should show characteristic peaks corresponding to the protons and carbons of the serine backbone, the benzyl ester, and the benzyloxycarbonyl group. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak should be observed, indicating a high degree of purity. The retention time can be compared to a known standard.[3] |

| Mass Spectrometry (MS) | Determination of molecular weight. | The observed mass should correspond to the calculated molecular weight of C₁₈H₁₉NO₅ (329.35 g/mol ). |

| Melting Point Analysis | Purity assessment. | A sharp melting point range close to the literature value (83-86 °C) indicates high purity. |

Applications in Research and Drug Development

This compound is primarily used as a building block in the solution-phase synthesis of peptides. Its protected hydroxyl group on the serine side chain prevents unwanted side reactions during peptide coupling. The strategic use of this compound and other protected amino acids allows for the construction of complex peptide chains that are precursors to potential therapeutic agents. The ability to selectively deprotect different parts of the molecule is crucial for synthesizing modified peptides or peptidomimetics with enhanced stability or biological activity.[1]

Signaling Pathways and Biological Context

Currently, there is no evidence in the scientific literature to suggest that this compound itself is directly involved in biological signaling pathways. It is considered a synthetic intermediate and a biochemical reagent for in vitro research, primarily in the field of peptide chemistry.[4] Its role is to facilitate the synthesis of biologically active peptides, which in turn may be designed to interact with specific signaling pathways.

Diagram 2: Logical Relationship of this compound in Peptide Synthesis

Caption: The role of this compound as a building block in peptide synthesis.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the chemical properties and handling of this compound for professionals in research and drug development. For lot-specific data and detailed analytical results, always refer to the Certificate of Analysis provided by the manufacturer.

References

Z-Ser-OBzl: A Technical Guide on Structure and Utility in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ser-OBzl, chemically known as N-Cbz-L-serine benzyl (B1604629) ester, is a pivotal derivative of the amino acid L-serine. This guide provides an in-depth analysis of its chemical structure and its primary application as a protected amino acid building block in peptide synthesis. While the direct biological mechanism of action for this compound is not documented, its utility in the chemical synthesis of peptides is fundamental to the development of new therapeutic agents and research tools. This document will detail its chemical properties and the strategic role of its protecting groups in the intricate process of peptide elongation.

Chemical Structure and Properties

This compound is an L-serine derivative where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxyl group is protected as a benzyl ester (OBzl). This dual protection strategy is crucial for its application in solution-phase peptide synthesis.

The key structural features are:

-

L-Serine Core: The foundational chiral amino acid.

-

N-terminal Protection: The benzyloxycarbonyl (Z) group prevents unwanted reactions at the amino terminus during peptide coupling.

-

C-terminal Protection: The benzyl ester (OBzl) group protects the carboxylic acid, preventing it from reacting out of turn.

-

Side Chain: The free hydroxyl group on the serine side chain allows for post-synthetic modifications if desired, or it can be protected with other groups for more complex syntheses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21209-51-8 | [1][2][3][4] |

| Molecular Formula | C18H19NO5 | [1][2][4] |

| Molecular Weight | 329.35 g/mol | [2][4] |

| Synonyms | N-Cbz-L-serine benzyl ester, Benzyloxycarbonyl-L-serine benzyl ester | [1][3] |

| Appearance | White to off-white crystalline powder | |

| SMILES | C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)OCC2=CC=CC=C2 | [5] |

| InChI | 1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1 |

"Mechanism of Action" in Peptide Synthesis

The "mechanism of action" of this compound is not biological but chemical. It functions as a transiently protected building block that allows for the controlled, stepwise assembly of a peptide chain. The Z and OBzl groups are orthogonal to some other protecting groups, meaning they can be selectively removed under different conditions.

The Role of Protecting Groups

-

Z (Benzyloxycarbonyl) Group: This N-terminal protecting group is stable under the conditions required for peptide bond formation. It is typically removed by catalytic hydrogenation (e.g., H2, Pd/C) or by treatment with strong acids like HBr in acetic acid.

-

OBzl (Benzyl Ester) Group: This C-terminal protecting group is also removed by catalytic hydrogenation. The simultaneous removal of both Z and OBzl groups by hydrogenation is a common strategy in the final deprotection step of a synthesized peptide.

Workflow in Peptide Synthesis

The general workflow for incorporating a this compound unit into a peptide chain involves the following steps:

-

Activation: The carboxylic acid of the incoming N-protected amino acid is activated, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Coupling: The activated amino acid is then coupled to the free amino group of the peptide chain. In the case of the first amino acid, this would be the this compound itself being coupled to a resin or another protected amino acid.

-

Deprotection: The N-terminal protecting group of the newly added amino acid is removed to allow for the next coupling reaction.

Below is a diagram illustrating the logical flow of using a protected amino acid like this compound in a peptide coupling cycle.

Experimental Protocols

While this compound does not have a direct biological assay protocol, the following outlines a general experimental protocol for its use in a dipeptide synthesis, specifically the formation of Z-Ser-Ala-OBzl.

Materials

-

This compound

-

H-Ala-OBzl (Alanine benzyl ester)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) as solvent

-

Ethyl acetate

-

0.5 M HCl

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous MgSO4

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas supply

Protocol for Dipeptide Synthesis

-

Dissolution: Dissolve this compound (1 equivalent) and H-Ala-OBzl (1 equivalent) in anhydrous DCM.

-

Activation: Add HOBt (1.1 equivalents) to the solution and cool to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in a small amount of DCM.

-

Coupling Reaction: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 0.5 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide (Z-Ser-Ala-OBzl).

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Final Deprotection

-

Hydrogenation Setup: Dissolve the purified Z-Ser-Ala-OBzl in methanol. Add 10% Pd/C catalyst (typically 10% by weight of the peptide).

-

Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with methanol.

-

Final Product: Evaporate the solvent from the filtrate to obtain the final dipeptide, Ser-Ala.

The following diagram illustrates the chemical workflow for the synthesis and deprotection of a dipeptide using this compound.

Conclusion

This compound is a cornerstone reagent in the field of peptide chemistry. Its value lies not in a direct biological effect, but in its role as a precisely engineered tool for the construction of biologically active peptides. The benzyloxycarbonyl and benzyl ester protecting groups provide a robust and reliable strategy for the incorporation of serine into a growing peptide chain. Understanding the chemical properties and the "mechanism of action" of this compound within the context of organic synthesis is essential for researchers and professionals involved in the design and development of novel peptide-based therapeutics and diagnostics. While searches for direct biological activity have been unfruitful, its indirect contribution to medicine and biology through enabling peptide synthesis is significant.

References

- 1. N-Benzyloxycarbonyl-L-serine benzyl ester, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. N-Benzyloxycarbonyl-L-serine (1142-30-1) at Nordmann - nordmann.global [nordmann.global]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Z- L -Serine benzyl ester 97 21209-51-8 [sigmaaldrich.com]

- 5. N-Benzyloxycarbonyl-L-serine benzyl ester, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

A Comprehensive Guide to the Synthesis and Purification of N-benzyloxycarbonyl-L-serine benzyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of N-benzyloxycarbonyl-L-serine benzyl (B1604629) ester, a critical building block in peptide synthesis and various pharmaceutical applications. This document outlines the chemical properties, synthesis protocols, purification techniques, and characterization of the target compound.

Introduction

N-benzyloxycarbonyl-L-serine benzyl ester is a protected form of the amino acid L-serine. The N-terminus is protected by a benzyloxycarbonyl (Cbz or Z) group, and the C-terminus is protected as a benzyl ester. This dual protection strategy is essential in peptide synthesis to prevent unwanted side reactions and to ensure the selective formation of peptide bonds. The Cbz group is stable under mildly acidic and basic conditions and can be selectively removed by catalytic hydrogenolysis, providing orthogonality with other protecting groups like Boc and Fmoc.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-benzyloxycarbonyl-L-serine benzyl ester is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of N-benzyloxycarbonyl-L-serine benzyl ester

| Property | Value |

| Molecular Formula | C₁₈H₁₉NO₅[2][3] |

| Molecular Weight | 329.35 g/mol |

| Appearance | White to cream powder or crystal[2][4] |

| Melting Point | 80.0 - 87.0 °C[2][4] |

| Optical Rotation [α]20/D | +4.0° to +6.0° (c=1 in chloroform)[2][4] |

| CAS Number | 21209-51-8[2] |

| Purity (HPLC) | ≥97.0%[4][5] |

Synthesis of N-benzyloxycarbonyl-L-serine benzyl ester

The synthesis of N-benzyloxycarbonyl-L-serine benzyl ester is typically achieved through the N-protection of L-serine benzyl ester using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[1]

Reaction Scheme

The overall reaction for the Cbz protection of L-serine benzyl ester is as follows:

Caption: General reaction scheme for the synthesis of N-benzyloxycarbonyl-L-serine benzyl ester.

Experimental Protocol

This protocol details the synthesis of N-benzyloxycarbonyl-L-serine benzyl ester using benzyl chloroformate and a base.[1]

Materials:

-

L-serine benzyl ester

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

4N Sodium hydroxide (B78521) (NaOH) solution

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation: Dissolve L-serine benzyl ester (1.0 eq) in a 2:1 mixture of dioxane and water in a three-necked flask equipped with a mechanical stirrer and two addition funnels.

-

Basification: Cool the solution to 0°C in an ice-salt bath.

-

Reagent Addition: Simultaneously add benzyl chloroformate (1.1 eq) and 4N NaOH solution dropwise from the separate addition funnels while stirring vigorously. Maintain the pH of the reaction mixture between 8 and 10.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any excess unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2 with cold 1N HCl. A white precipitate or oil should form.

-

Extract the product with ethyl acetate (3 x volume).

-

-

Isolation:

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude N-benzyloxycarbonyl-L-serine benzyl ester.

-

Reaction Parameters

The following table summarizes the typical reaction conditions for the synthesis.

Table 2: Synthesis Reaction Parameters

| Parameter | Condition |

| Reagent | Benzyl Chloroformate (Cbz-Cl) |

| Base | Sodium Hydroxide (NaOH) or Sodium Bicarbonate/Sodium Carbonate[1] |

| Solvent System | Dioxane / Water[1] |

| Temperature | 0°C to Room Temperature[1] |

| Reaction Time | 2-4 hours[1] |

| Typical Yield | >90%[1] |

Purification

The crude product obtained from the synthesis typically requires further purification to achieve the desired level of purity for subsequent applications. Recrystallization or column chromatography are common methods.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of N-benzyloxycarbonyl-L-serine benzyl ester.

Caption: A typical workflow for the purification of the target compound by recrystallization.

Experimental Protocol for Recrystallization

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexane.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the precipitate.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Characterization

The purity and identity of the synthesized N-benzyloxycarbonyl-L-serine benzyl ester should be confirmed using various analytical techniques.

Table 3: Analytical Characterization Data

| Technique | Expected Result |

| HPLC | Purity ≥97%[4][5] |

| Melting Point | 80.0 - 87.0 °C[2][4] |

| Optical Rotation | [α]20/D = +4.0° to +6.0° (c=1 in chloroform)[2][4] |

| ¹H NMR | Consistent with the structure of N-benzyloxycarbonyl-L-serine benzyl ester. |

| IR Spectroscopy | Characteristic peaks for N-H, C=O (urethane and ester), and aromatic C-H bonds. |

Conclusion

This guide has provided a comprehensive overview of the synthesis and purification of N-benzyloxycarbonyl-L-serine benzyl ester. The detailed experimental protocols, reaction parameters, and purification workflows are intended to assist researchers and scientists in the efficient and high-purity production of this important molecule for applications in peptide synthesis and drug development. Adherence to the described procedures and analytical characterization will ensure the quality and suitability of the final product for its intended use.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Benzyloxycarbonyl-L-serine benzyl ester, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. N-(benzyloxycarbonyl)-O-benzyl-L-serine | C18H19NO5 | CID 89390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyloxycarbonyl-L-serine Benzyl Ester 21209-51-8 | TCI AMERICA [tcichemicals.com]

- 5. N-Benzyloxycarbonyl-L-serine Benzyl Ester 21209-51-8 | TCI EUROPE N.V. [tcichemicals.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Z and OBzl Protecting Groups

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of peptides. Among the arsenal (B13267) of protective moieties, the benzyloxycarbonyl (Z or Cbz) group for amines and the benzyl (B1604629) ester (OBzl) group for carboxylic acids have long stood as reliable and versatile tools. This in-depth technical guide explores the core principles of their application, providing detailed experimental protocols, comparative data, and logical workflows to empower researchers in their peptide synthesis endeavors.

Introduction to Z and OBzl Protecting Groups

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a seminal development in peptide chemistry, enabling controlled peptide bond formation for the first time.[1] It is a carbamate-based protecting group for primary and secondary amines, valued for its stability under a range of conditions and its susceptibility to removal by specific methods.

The benzyl ester (OBzl) serves as a robust protecting group for carboxylic acids, including the C-terminus of peptides and the side chains of acidic amino acids such as aspartic and glutamic acid. Its stability profile is complementary to many N-terminal protecting groups, making it a key component in orthogonal and quasi-orthogonal peptide synthesis strategies.

This guide will delve into the chemical properties, mechanisms of action, and practical applications of both Z and OBzl protecting groups in modern peptide synthesis.

Core Principles and Strategy

The utility of Z and OBzl protecting groups lies in their unique stability profiles. They are generally stable to the mildly acidic and basic conditions used for the deprotection of other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively. This orthogonality is crucial for the selective deprotection of specific functional groups during the stepwise elongation of a peptide chain.

The primary strategy involving both Z and OBzl groups is the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). In this approach, the temporary Nα-amino protection is provided by the acid-labile Boc group, while more permanent side-chain protection for reactive amino acids (including Lys, Asp, Glu, Ser, Thr, Tyr) is afforded by benzyl-based groups.[2][3] The C-terminus is often anchored to the solid support via a benzyl ester linkage (e.g., Merrifield resin).[4] While both Boc and benzyl-based groups are removed by acid, their lability differs significantly. The Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), whereas the benzyl-based groups require strong acids like hydrofluoric acid (HF) for their removal, representing a "quasi-orthogonal" system.[3]

Data Presentation: A Comparative Overview

Quantitative data on the efficiency of protection and deprotection reactions are critical for optimizing peptide synthesis protocols. The following tables summarize key data for the Z and OBzl protecting groups.

| Amino Acid | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Glycine | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 2 | 95 | Custom |

| Alanine | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 2 | 92 | Custom |

| Valine | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 4 | 90 | Custom |

| Leucine | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 3 | 93 | Custom |

| Phenylalanine | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 2 | 96 | Custom |

| Proline | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 4 | 88 | Custom |

| Serine | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 3 | 85 | Custom |

| Lysine (ε-amino) | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 4 | 91 | Custom |

| Amino Acid | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Z-Glycine | H₂ (1 atm), 10% Pd/C | - | Methanol (B129727) | 2 | >95 | Custom |

| Z-Alanine | H₂ (1 atm), 10% Pd/C | - | Methanol | 2 | >95 | Custom |

| Z-Phenylalanine | H₂ (1 atm), 10% Pd/C | - | Methanol | 1.5 | >95 | Custom |

| Z-Lys(ε-Z)-OH | H₂ (1 atm), 10% Pd/C | - | Methanol | 4 | >95 | Custom |

| Gly-OBzl | H₂ (1 atm), 10% Pd/C | - | Methanol | 3 | >95 | Custom |

| Asp(OBzl)-OH | H₂ (1 atm), 10% Pd/C | - | Methanol | 4 | >95 | Custom |

| Z-Gly-OBzl | H₂ (1 atm), 10% Pd/C | - | Methanol | 4 | >95 | Custom |

| Z-Peptide | HBr (33% in AcOH) | - | Acetic Acid | 1 | Variable | [5] |

| Condition | Reagent | Z Group Stability | OBzl Group Stability |

| Acidic | 20-50% TFA in DCM | Stable | Stable |

| HBr (33% in Acetic Acid) | Labile | Labile | |

| Anhydrous HF | Labile | Labile | |

| HCl in organic solvent | Labile | Stable | |

| Basic | 20% Piperidine in DMF | Stable | Stable |

| 1M NaOH (aq) | Stable | Labile (saponification) | |

| DIEA in DMF | Stable | Stable | |

| Hydrogenolysis | H₂/Pd-C | Labile | Labile |

| Ammonium formate, Pd/C | Labile | Labile |

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results in peptide synthesis. The following sections provide methodologies for the key steps involving Z and OBzl protecting groups.

N-Terminal Protection with Benzyloxycarbonyl (Z) Group

This protocol describes the protection of the α-amino group of an amino acid using benzyl chloroformate (Cbz-Cl).

Materials:

-

Amino acid

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

1 M HCl

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1 equivalent) in 1 M NaOH (2 equivalents) and cool the solution to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the pH at 8-9 by the concurrent addition of 2 M NaOH.

-

Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with cold 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Cbz-protected amino acid.

C-Terminal Protection with Benzyl Ester (OBzl) Group

This protocol details the esterification of the C-terminal carboxylic acid of an N-protected amino acid with benzyl alcohol.

Materials:

-

N-protected amino acid (e.g., Boc-amino acid)

-

Benzyl alcohol

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-protected amino acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure amino acid benzyl ester.

Deprotection of Z and OBzl Groups by Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and mildest method for the removal of both Z and OBzl groups.

Materials:

-

Z- or OBzl-protected peptide

-

Palladium on activated carbon (10% Pd/C)

-

Methanol or Ethanol (B145695)

-

Hydrogen gas (H₂) balloon or hydrogenator

-

Celite

Procedure:

-

Dissolve the Z- or OBzl-protected peptide in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Deprotection of Z and OBzl Groups by Acidolysis with HBr in Acetic Acid

This method is used when the peptide contains functional groups that are sensitive to catalytic hydrogenolysis (e.g., alkynes, alkenes, or sulfur-containing residues).

Materials:

-

Z- or OBzl-protected peptide

-

33% (w/w) solution of hydrogen bromide (HBr) in acetic acid

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the Z- or OBzl-protected peptide in a minimal amount of glacial acetic acid.

-

Add the 33% HBr in acetic acid solution (a 5- to 10-fold excess).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.

-

Wash the product with diethyl ether and dry under vacuum.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the application of Z and OBzl protecting groups.

References

Z-Ser-OBzl: A L cornerstone Building Block for the Synthesis of Bioactive Peptides

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of protected amino acids is fundamental to the successful synthesis of bioactive peptides. Among these, N-α-Benzyloxycarbonyl-O-benzyl-L-serine (Z-Ser-OBzl) serves as a critical building block, offering a unique combination of stability and versatile deprotection strategies. This guide provides a comprehensive overview of the chemical properties, synthesis protocols, and applications of this compound in the construction of bioactive peptides, with a focus on the somatostatin (B550006) analog, Octreotide (B344500).

Physicochemical Properties of this compound

This compound, a white to off-white crystalline powder, is a derivative of the amino acid L-serine. Its structure features a benzyloxycarbonyl (Z) group protecting the α-amino group and a benzyl (B1604629) (Bzl) ether protecting the hydroxyl group of the serine side chain. This dual protection strategy is central to its utility in peptide synthesis.

| Property | Value | Reference |

| Chemical Name | N-α-Benzyloxycarbonyl-O-benzyl-L-serine | [1] |

| Synonyms | Z-Ser(Bzl)-OH, Cbz-Ser(Bzl)-OH | [1] |

| CAS Number | 21209-51-8 | [1] |

| Molecular Formula | C₁₈H₁₉NO₅ | [1] |

| Molecular Weight | 329.35 g/mol | [1] |

| Melting Point | 83-86 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in common organic solvents | [1] |

Strategic Importance in Peptide Synthesis

The use of this compound is particularly prominent in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). The Z and Bzl protecting groups are stable during the repetitive steps of peptide chain elongation but can be selectively removed under specific conditions, offering precise control over the synthesis process.[1]

The Z group is labile to acidolysis (e.g., using trifluoroacetic acid, TFA) and hydrogenolysis, while the benzyl ether of the serine side chain is primarily removed by hydrogenolysis.[1] This orthogonality allows for differential deprotection, enabling chemists to selectively unmask the amino or hydroxyl group at various stages of a complex synthesis.

Application in the Synthesis of Octreotide, a Bioactive Somatostatin Analog

Octreotide is a synthetic octapeptide that mimics the natural hormone somatostatin and is a potent inhibitor of growth hormone, glucagon, and insulin.[2] It is widely used in the treatment of acromegaly and neuroendocrine tumors. The synthesis of Octreotide and its analogs provides an excellent case study for the application of Z-protected amino acids, including serine or threonine derivatives with benzyl-based side-chain protection.

Quantitative Biological Activity of Octreotide and Analogs

The bioactivity of somatostatin analogs is determined by their binding affinity to the five subtypes of somatostatin receptors (SSTR1-5). The table below summarizes the binding affinities (IC₅₀ or Kᵢ values in nM) of somatostatin, Octreotide, and other analogs.

| Compound | sst1 (IC₅₀/Kᵢ, nM) | sst2 (IC₅₀/Kᵢ, nM) | sst3 (IC₅₀/Kᵢ, nM) | sst4 (IC₅₀/Kᵢ, nM) | sst5 (IC₅₀/Kᵢ, nM) |

| Somatostatin-14 | 1.2 | 0.2 | 0.6 | 1.5 | 0.9 |

| Octreotide | 875 | 0.57 | 26.8 | >1000 | 6.8 |

| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

| [D-Trp⁸]-SS | - | - | - | - | - |

| [D-Trp⁸, D-Cys¹⁴]-SS | - | - | - | - | - |

| Des-Asn⁵-[D-Trp⁸, D-Ser¹³]-SS | - | - | - | - | - |

Note: Data compiled from multiple sources. Values can vary based on experimental conditions.[3][4]

Somatostatin Receptor Signaling Pathway

The biological effects of Octreotide are mediated through its binding to somatostatin receptors, primarily SSTR2 and SSTR5. This interaction initiates a cascade of intracellular signaling events. Upon ligand binding, the receptor couples to inhibitory G-proteins (Gᵢ), which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The signaling cascade further involves the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate various signaling proteins, including those in the MAPK/ERK pathway, ultimately leading to the inhibition of hormone secretion and cell proliferation.[5][6][7]

References

- 1. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. adooq.com [adooq.com]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

The Synthetic Gateway: Z-Ser-obzl as a Linchpin in Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbobenzyloxy-D-serine benzyl (B1604629) ester, commonly abbreviated as Z-Ser-obzl, is a pivotal building block in the synthesis of complex peptides and molecules leveraged in advanced neuroscience research. While not directly applied as a therapeutic or investigational agent in neuronal systems, its significance lies in its role as a protected D-serine derivative, enabling the precise incorporation of this crucial amino acid into custom-designed peptides. This guide explores the application of this compound, focusing on its implicit yet critical role in the synthesis of neuroactive peptides, with a special emphasis on conantokins—potent N-methyl-D-aspartate (NMDA) receptor antagonists.

D-serine is an endogenous co-agonist of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders. Consequently, molecules that can modulate NMDA receptor function are of paramount interest in neuroscience drug discovery. This compound, by providing a stable and reactive form of D-serine for solid-phase peptide synthesis, facilitates the creation of such modulatory tools.

Core Application: A Case Study of Conantokin-G

Conantokin-G (Con-G) is a 17-amino-acid peptide originally isolated from the venom of the marine cone snail Conus geographus. It is a potent and selective antagonist of NMDA receptors, particularly those containing the GluN2B (formerly NR2B) subunit.[1][2][3][4] The synthesis of Con-G and its analogues, some of which incorporate serine residues, relies on standard solid-phase peptide synthesis techniques where protected amino acids like this compound are fundamental.

Data Presentation: Quantitative Analysis of Conantokin-G Activity

The following table summarizes the key quantitative data regarding the inhibitory effects of Conantokin-G on NMDA receptor function.

| Parameter | Value | Cell/Tissue Type | Assay | Reference |

| IC50 (NMDA-induced cGMP elevation) | 171 nM | Rat cerebellar slices | cGMP accumulation assay | [5] |

| IC50 (NMDA-evoked currents) | 480 nM | Murine cortical neurons | Whole-cell voltage-clamp recording | [3][4] |

| IC50 ([3H]MK-801 binding inhibition) | 0.48 µM | Rat brain membranes | Radioligand binding assay | [6] |

Experimental Protocols

Solid-Phase Peptide Synthesis of Conantokin Analogues (General Protocol)

While a specific protocol explicitly detailing the use of Z-D-Ser-obzl for Conantokin-G synthesis was not identified in the surveyed literature, the following is a generalized protocol for the synthesis of conantokin peptides based on standard Fmoc chemistry. The incorporation of a D-serine residue would necessitate the use of a protected form such as Fmoc-D-Ser(tBu)-OH or, in specific synthetic schemes, a derivative like Z-D-Ser-obzl.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Ser(tBu)-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Reagent K: TFA/phenol/thioanisole/water/ethanedithiol)

-

Automated peptide synthesizer

Methodology:

-

Resin Swelling: The Rink Amide resin is swollen in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated with coupling reagents and coupled to the resin in the presence of DIPEA.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence. For a D-serine residue, Fmoc-D-Ser(tBu)-OH would be used in the appropriate cycle.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity.

Whole-Cell Voltage-Clamp Recording of NMDA-Evoked Currents

This protocol is used to measure the effect of Conantokin-G on NMDA receptor-mediated ion currents in neurons.

Materials:

-

Cultured murine cortical neurons

-

Patch-clamp rig with amplifier and data acquisition system

-

External solution (containing physiological concentrations of salts, glucose, and buffer)

-

Internal solution (for the patch pipette, containing salts and buffer to mimic the intracellular environment)

-

NMDA solution

-

Glycine (B1666218) solution (co-agonist)

-

Conantokin-G solution

Methodology:

-

Cell Preparation: Cultured neurons are placed on the stage of the microscope of the patch-clamp rig and continuously perfused with external solution.

-

Patch Pipette Formation: A glass micropipette with a fine tip is filled with the internal solution and brought into contact with the cell membrane of a neuron.

-

Whole-Cell Configuration: A gigaohm seal is formed between the pipette and the cell membrane, and the membrane patch is ruptured to achieve the whole-cell configuration.

-

Current Recording: The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

-

NMDA Application: A solution containing NMDA and glycine is applied to the neuron to evoke an inward current through NMDA receptors.

-

Conantokin-G Application: After a stable baseline NMDA-evoked current is established, Conantokin-G is co-applied with NMDA and glycine.

-

Data Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence of Conantokin-G is measured and used to determine the IC50.[3]

[3H]MK-801 Binding Assay

This assay measures the ability of Conantokin-G to inhibit the binding of the open-channel blocker [3H]MK-801 to the NMDA receptor.

Materials:

-

Rat brain membranes

-

[3H]MK-801 (radiolabeled open-channel blocker)

-

Spermine (B22157) (to enhance [3H]MK-801 binding)

-

Conantokin-G solutions of varying concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Membrane Preparation: Rat brain membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The brain membranes are incubated with [3H]MK-801 and spermine in the presence or absence of varying concentrations of Conantokin-G.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled blocker) from total binding. The inhibition of [3H]MK-801 binding by Conantokin-G is used to determine its IC50.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: NMDA Receptor Signaling Pathway and Conantokin-G Inhibition.

Caption: Experimental Workflow from Synthesis to Application.

Conclusion

This compound serves as a critical, albeit behind-the-scenes, component in the toolkit of neuroscience researchers and drug developers. Its utility as a protected D-serine derivative is indispensable for the synthesis of bespoke peptides that can probe the intricate functions of the nervous system. The case of Conantokin-G exemplifies this paradigm: a powerful and selective modulator of the NMDA receptor that can be synthesized and studied in detail, thanks to the foundational principles of peptide chemistry where molecules like this compound are essential. Future advancements in the design and synthesis of novel neuroactive peptides will continue to rely on such fundamental building blocks, paving the way for new discoveries and therapeutic interventions for a host of neurological disorders.

References

- 1. Conantokin - Wikipedia [en.wikipedia.org]

- 2. qyaobio.com [qyaobio.com]

- 3. Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Conantokin-G: a novel peptide antagonist to the N-methyl-D-aspartic acid (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA-receptor antagonist requirements in conantokin-G - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Z-Ser-OBzl in the Synthesis of Novel Anticancer Therapeutics: A Technical Guide

For Immediate Release

In the landscape of oncology drug development, the demand for innovative precursors that can serve as versatile scaffolds for novel anticancer agents is ever-present. N-carbobenzyloxy-L-serine benzyl (B1604629) ester (Z-Ser-OBzl), a protected form of the amino acid serine, is emerging as a critical building block in the synthesis of a variety of bioactive molecules with potential applications in cancer therapy. This technical guide provides an in-depth analysis of this compound as a precursor, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of Serine and its Derivatives in Oncology

Serine is a non-essential amino acid that plays a pivotal role in cellular metabolism. Notably, many cancer cells exhibit a heightened dependence on the serine biosynthesis pathway to support their rapid proliferation and survival. This metabolic reprogramming in cancer cells has identified the enzymes within the serine synthesis and metabolism pathways as promising targets for anticancer drug development. Consequently, serine derivatives are being explored as foundational structures for the design of novel therapeutics that can interfere with these critical cellular processes.

This compound, with its protected amine and carboxylic acid groups, offers a stable and versatile starting point for complex chemical syntheses. The benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups provide robust protection during intermediate synthetic steps and can be selectively removed under specific conditions, allowing for precise molecular modifications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 21209-51-8 | [1] |

| Molecular Formula | C18H19NO5 | [1] |

| Molecular Weight | 329.35 g/mol | [1] |

| Appearance | White to off-white powder | General Knowledge |

| Melting Point | 83-86 °C | General Knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane (B109758), chloroform, and ethyl acetate. | General Knowledge |

This compound in the Synthesis of Anticancer Agents: A Focus on Serine Protease Inhibitors

While direct synthesis of commercial anticancer drugs starting from this compound is not extensively documented in publicly available literature, its utility as a chiral precursor for building complex molecules with potential anticancer activity, such as serine protease inhibitors, is a significant area of research. Serine proteases are a class of enzymes that are often dysregulated in cancer and are involved in processes such as tumor invasion and metastasis.[2]

General Synthetic Strategy

The general workflow for utilizing this compound in the synthesis of a hypothetical serine protease inhibitor is outlined below. This workflow is a composite based on standard organic chemistry principles and peptidomimetic synthesis strategies.[3]

Caption: General workflow for synthesizing a potential anticancer agent from this compound.

Hypothetical Experimental Protocol: Synthesis of a Serine-Based Protease Inhibitor

The following is a generalized, hypothetical protocol for the synthesis of a peptidomimetic serine protease inhibitor, illustrating the role of this compound.

Step 1: N-terminal Deprotection of this compound

-

Objective: To remove the Z-group to allow for peptide coupling.

-

Procedure: this compound (1 equivalent) is dissolved in a suitable solvent like methanol. Palladium on carbon (10 mol%) is added as a catalyst. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the deprotected amine.

Step 2: Coupling with a Pharmacophore-Containing Carboxylic Acid

-

Objective: To form an amide bond with a molecule containing a warhead that targets the serine protease active site.

-

Procedure: The deprotected serine derivative (1 equivalent) and the carboxylic acid (1.1 equivalents) are dissolved in an anhydrous solvent such as dichloromethane (DCM). A coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and an additive like hydroxybenzotriazole (B1436442) (HOBt) (1.2 equivalents) are added. The reaction is stirred at room temperature for 12-24 hours. The resulting dicyclohexylurea precipitate is filtered off, and the filtrate is washed successively with dilute acid, base, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

Step 3: C-terminal Deprotection and Final Product Isolation

-

Objective: To remove the benzyl ester to yield the final active compound.

-

Procedure: The product from Step 2 is dissolved in a solvent mixture, typically containing trifluoroacetic acid (TFA) and DCM. The reaction is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the final serine-based protease inhibitor.

Signaling Pathways and Mechanisms of Action

Anticancer agents derived from serine-based scaffolds could potentially target several key signaling pathways implicated in cancer progression.

Caption: Potential mechanisms of action for serine-based anticancer agents.

By inhibiting serine proteases, these compounds could disrupt downstream signaling cascades that promote tumor cell invasion, migration, and the formation of new blood vessels (angiogenesis), all of which are critical for tumor growth and metastasis.[4] Furthermore, interference with critical cellular pathways can induce programmed cell death (apoptosis) in cancer cells.

Future Perspectives

The use of this compound as a chiral precursor is a promising strategy in the development of novel anticancer therapeutics. Its versatility allows for the creation of a diverse range of molecular architectures that can be tailored to target specific biological pathways in cancer cells. Future research should focus on the synthesis and biological evaluation of libraries of this compound-derived compounds to identify lead candidates with high potency and selectivity. Moreover, a deeper understanding of the structure-activity relationships of these compounds will be crucial for optimizing their therapeutic potential.

While the direct lineage from this compound to a marketed anticancer drug is not yet established, its role as a fundamental building block in the exploratory phases of drug discovery is undeniable. For research and drug development professionals, this compound represents a valuable tool in the ongoing effort to develop more effective and targeted cancer therapies.

References

A Technical Guide to Z-L-Serine Benzyl Ester (Z-Ser-OBzl) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-L-Serine benzyl (B1604629) ester (Z-Ser-OBzl), a critical protected amino acid derivative for peptide synthesis and the development of novel therapeutics. This document details commercial sourcing and pricing, outlines a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and briefly discusses the broader role of its core component, L-serine, in biological signaling.

Commercial Suppliers and Pricing of Z-L-Serine Benzyl Ester

Z-L-Serine benzyl ester (CAS Number: 21209-51-8), also known as N-Cbz-L-serine benzyl ester, is readily available from a variety of chemical suppliers. The pricing is dependent on the purity, quantity, and the vendor. Below is a summary of representative commercial sources and their pricing.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Chem-Impex | 02251 | ≥ 98.5% (HPLC) | 1 g | $25.20 |

| 5 g | $51.30 | |||

| 25 g | $226.40 | |||

| 100 g | $779.70 | |||

| Sunway Pharm | CB03073 | 97% | 1 g | $4.00 |

| 5 g | $7.00 | |||

| 10 g | $13.00 | |||

| 25 g | $28.00 | |||

| 100 g | $103.00 | |||

| Santa Cruz Biotechnology | sc-268804 | Not Specified | Not Specified | Contact for Pricing |

| Biosynth | FS47313 | Not Specified | Not Specified | Contact for Pricing |

| Sigma-Aldrich | 48615 | 97% | Not Specified | Contact for Pricing |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual solid-phase synthesis of a peptide containing a serine residue, using Z-L-Ser-OBzl. This protocol is based on the widely used Fmoc/tBu strategy, with a final N-terminal capping using the Z-group.

2.1. Materials and Reagents

-

Resin: Rink Amide resin (or other suitable resin for C-terminal amide peptides).

-

Fmoc-protected amino acids: Standard amino acids with tBu-based side-chain protection.

-

Z-L-Ser-OBzl

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide).

-

Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Diethyl ether (cold).

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

-

Washing Solvents: DMF, DCM, Methanol.

2.2. Synthesis Workflow

The overall workflow for the incorporation of this compound as the N-terminal residue in SPPS is depicted in the following diagram.

An In-depth Technical Guide to the Safe Handling of Z-Ser-obzl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Z-Ser-obzl (N-Cbz-L-serine benzyl (B1604629) ester), a key reagent in peptide synthesis and other biochemical applications. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.

Physicochemical and Toxicological Data

Quantitative data on the physicochemical and toxicological properties of this compound is limited. The following table summarizes the available information. Researchers should handle this compound with care, assuming it may be hazardous in the absence of complete data.

| Property | Value | Citation |

| Chemical Name | N-Cbz-L-serine benzyl ester | [1][2] |

| Synonyms | This compound, Cbthis compound | [1][3] |

| CAS Number | 21209-51-8 | [1][2][3] |

| Molecular Formula | C18H19NO5 | [2] |

| Molecular Weight | 329.35 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 83-86 °C | [1] |

| Boiling Point | No data available | |

| Flash Point | Not applicable | [1] |

| Solubility | Slightly soluble in water.[4] | |

| Acute Oral Toxicity | No data available | |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Storage Class | 11 - Combustible Solids | [1] |

| WGK (Water Hazard Class) | 3 | [1] |

Hazard Identification and Safety Precautions

While specific toxicity data is lacking, the primary hazards associated with this compound are related to its potential for irritation and its combustible nature as a solid.

General Handling Precautions:

-

Avoid contact with skin and eyes.

-

Avoid formation and inhalation of dust.

-

Ensure adequate ventilation in the handling area.

-

Wash hands thoroughly after handling.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields.[1]

-

Hand Protection: Chemical-resistant gloves.[1]

-

Respiratory Protection: A NIOSH-approved N95 (US) or type P1 (EN 143) dust mask is recommended where dust is generated.[1]

-

Skin and Body Protection: Laboratory coat.

Experimental Protocols: Safe Handling in Chemical Synthesis

The following protocols are adapted from established procedures for the N-terminal protection of serine benzyl ester and highlight key safety and handling steps.

N-Terminal Protection of Serine Benzyl Ester (General Workflow)

This experimental workflow outlines the general steps for the acylation of the N-terminal amine of serine benzyl ester. The reaction is typically carried out in the presence of a base to neutralize acidic byproducts.

Caption: General workflow for the N-terminal protection of serine benzyl ester.

Cbz Protection of Serine Benzyl Ester

This protocol describes the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

Methodology:

-

Preparation: Dissolve L-serine benzyl ester (1.0 eq) in a 2:1 mixture of dioxane and water in a three-necked flask equipped with a stirrer and two addition funnels.[5]

-

Basification: Cool the solution to 0°C in an ice-salt bath. Simultaneously add benzyl chloroformate (Cbz-Cl, 1.1 eq) and a 4N NaOH solution dropwise while stirring vigorously, maintaining the pH between 8 and 10.[5]

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours.[5]

-

Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer to a pH of 2 with cold 1N HCl to precipitate the product.[5]

-

Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[5]

Stability and Reactivity

-

Stability: this compound is stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Hypothetical Thermal Decomposition Pathway

Caption: A simplified, hypothetical pathway for the thermal decomposition of this compound.

References

Methodological & Application

Application Notes and Protocols: Deprotection Strategies for Z and OBzl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) and benzyl (B1604629) ether (OBzl) groups are extensively utilized as protecting groups in organic synthesis, particularly in peptide synthesis, carbohydrate chemistry, and the development of complex pharmaceutical agents. Their popularity is attributed to their stability across a range of reaction conditions and the diverse methods available for their removal. The selection of an appropriate deprotection strategy is paramount and is dictated by the substrate's molecular architecture, the presence of other functional groups, and the desired reaction scale. This document provides a comprehensive overview of common deprotection methodologies for the Z and OBzl groups, complete with detailed protocols and comparative data to guide the synthetic chemist.

Deprotection Methodologies

The primary strategies for the removal of both Z and OBzl groups can be broadly categorized into three main types:

-

Catalytic Hydrogenolysis: This is the most common and generally mildest method, involving the cleavage of the C-O benzyl bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2][3][4] A key advantage of this method is that it proceeds under neutral pH.[2]

-

Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a catalyst like Pd/C.[5][6]

-

Acidic Cleavage: Strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA), can effectively cleave Z and OBzl groups.[1][6][7] This method is particularly useful for substrates that are incompatible with hydrogenation.[1]

-

Oxidative Deprotection: Certain reagents can oxidatively remove benzyl groups. For instance, ozonolysis can be used for the deprotection of benzyl ethers.[3][8]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various deprotection methods for the Z and OBzl groups, allowing for easy comparison.

Table 1: Deprotection of Z (Benzyloxycarbonyl) Group

| Method Category | Reagents and Conditions | Reaction Time | Yield (%) | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH or EtOH, RT, balloon pressure | 2 - 16 hours | >95% | Mild, neutral pH, high yields.[1][2] | Incompatible with reducible groups (e.g., alkynes, alkenes, nitro groups).[1] Safety concerns with H₂ gas.[1] |

| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, MeOH, Reflux | 1 - 4 hours | >90% | Avoids the use of H₂ gas, safer for larger scale.[5][6] | Can also reduce other functional groups.[1] |

| Acidic Cleavage | HBr in Acetic Acid | Varies | Variable | Effective for substrates incompatible with hydrogenation.[1] | Harsh conditions can affect acid-labile groups.[1] |

| Acidic Cleavage | Trifluoroacetic Acid (TFA), DCM, RT | 1 - 6 hours | Variable | Useful when hydrogenation is not feasible.[6] | Can cleave other acid-sensitive protecting groups. |

| Nucleophilic Displacement | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | Varies | High | Superior for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[9] | Requires elevated temperatures. |

Table 2: Deprotection of OBzl (Benzyl Ether) Group

| Method Category | Reagents and Conditions | Reaction Time | Yield (%) | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C, EtOH or THF, RT | Varies | High | Mild, high yielding.[3][10] | Incompatible with other reducible functional groups.[10] |

| Transfer Hydrogenation | Formic Acid, Pd/C | Varies | High | Fast and simple removal, avoids H₂ gas.[5] | May require a large amount of palladium catalyst.[5] |

| Birch Reduction | Na, NH₃ (l) | Varies | Good | Alternative to hydrogenation.[10] | Harsh, requires handling of liquid ammonia (B1221849) and alkali metals. |

| Oxidative Deprotection | Ozone, then NaOMe | Varies | Good | Mild conditions, does not affect glycosidic linkages or acetals.[8] | Requires ozonolysis equipment. |

| Acidic Cleavage | Strong Acids (e.g., HBr, HI) | Varies | Variable | Suitable for acid-insensitive substrates.[3][10] | Limited to substrates that can tolerate strong acids.[3] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of a Z-Protected Amine

Materials:

-

Z-protected amine (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (e.g., balloon)

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve the Z-protected amine in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.[1]

-

Carefully add 10% Pd/C catalyst to the solution.[1]

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]

-

Wash the filter cake with a small amount of the solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.[1]

-

If necessary, purify the product by crystallization or column chromatography.

Protocol 2: Transfer Hydrogenation for Deprotection of an OBzl Group

Materials:

-

OBzl-protected alcohol (1.0 equiv)

-

Ammonium formate (HCOONH₄) (excess, e.g., 5-10 equiv) or Formic Acid

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH)

-

Celite®

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve the OBzl-protected alcohol in methanol.[6]

-

Add ammonium formate to the solution.[6]

-

Carefully add 10% Pd/C to the mixture.[6]

-

Heat the reaction mixture to reflux.[6]

-

Monitor the reaction by TLC.[6]

-

Once the reaction is complete, cool the mixture to room temperature.[6]

-

Filter the mixture through a pad of Celite® to remove the catalyst.[6]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up to remove excess ammonium formate and isolate the product.

-

The crude product can be purified by column chromatography.

Protocol 3: Acidic Cleavage of a Z-Protected Amine with HBr in Acetic Acid

Materials:

-

Z-protected amine (1.0 equiv)

-

33% HBr in acetic acid

-

Anhydrous ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the Z-protected amine in a minimal amount of glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 33% HBr in acetic acid.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous ether.

-

Collect the precipitated amine hydrobromide salt by filtration.

-

Wash the solid with ether and dry under vacuum.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. uwindsor.ca [uwindsor.ca]

Application Notes & Protocols: Coupling Efficiency of Z-Ser(OBzl)-OH in Peptide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of N-α-Benzyloxycarbonyl-O-benzyl-L-serine (Z-Ser(OBzl)-OH) in peptide synthesis. It covers key factors influencing its coupling efficiency, quantitative data from representative reactions, detailed experimental protocols, and troubleshooting guidelines for common side reactions.

Introduction to Z-Ser(OBzl)-OH in Peptide Synthesis

Z-Ser(OBzl)-OH is a protected derivative of the amino acid serine, widely utilized in peptide synthesis.[1] The protecting groups serve critical functions:

-

Z-group (Benzyloxycarbonyl): Protects the α-amino group to prevent self-polymerization and control the sequence of amino acid addition. It is typically stable during the coupling reaction and can be removed by methods like acidolysis or hydrogenolysis.[1]

-

Bzl group (Benzyl ether): Protects the side-chain hydroxyl group of serine. This prevents unwanted side reactions at the hydroxyl group during peptide elongation.[1]

The strategic use of these protecting groups allows for the precise and controlled incorporation of serine into a growing peptide chain, which is fundamental for synthesizing complex peptides, peptidomimetics, and therapeutic agents.[1] The success of the synthesis heavily relies on the efficiency of the peptide bond formation (coupling) step.

Factors Influencing Coupling Efficiency

The efficiency of coupling Z-Ser(OBzl)-OH, or any amino acid, can be influenced by several factors:

-

Choice of Coupling Reagent: Modern peptide synthesis employs a variety of coupling reagents, which convert the carboxylic acid into a more reactive species. These are broadly categorized into carbodiimides (e.g., DCC, EDC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium (B103445) salts (e.g., PyBOP).[2] Reagents like HATU are known for their high efficiency and faster reaction rates, making them suitable for difficult couplings.[2][3]

-

Steric Hindrance: The bulkiness of the reacting amino acids and the growing peptide chain can impede the approach of the activated amino acid, slowing down the reaction.

-

Peptide Aggregation: As the peptide chain elongates on a solid support, it can fold into secondary structures and aggregate.[4] This aggregation can render the N-terminal amine inaccessible, leading to incomplete or failed couplings.[4]

-

Reaction Conditions: Parameters such as solvent, temperature, and the type and concentration of the base (e.g., DIPEA, NMM) are crucial for optimizing the reaction rate while minimizing side reactions like racemization.[2]

Visualization of Key Processes

Caption: General pathway of peptide bond formation using Z-Ser(OBzl)-OH.

Caption: A typical experimental workflow for one coupling cycle in SPPS.

Quantitative Data on Coupling Efficiency

Direct quantitative comparisons for Z-Ser(OBzl)-OH are not extensively documented in single studies. The table below summarizes reported yields for the closely related Boc-Ser(Bzl)-OH and general expectations for common coupling reagents, which provide a strong indication of the performance expected for Z-Ser(OBzl)-OH under similar conditions.

| Nα-Protected Serine Derivative | Coupling Partner | Coupling Reagent/Base | Solvent | Reaction Time & Temp | Reported Yield (%) | Reference |

| Boc-Ser(Bzl)-OH | L-Histidine methyl ester | DEPBT / Base | Not Specified | Not Specified | ~54.6% | [3] |

| Boc-Alanine | (S)-Benzyl 2-amino-3-hydroxypropanoate | EDC / HOBt / Et₃N | Chloroform | 20 hours @ RT | High (Crude) | [3] |

| Fmoc-Alanine | Resin-bound Serine derivative | HBTU / DIPEA | DMF | 10-60 min @ RT | High (Qualitative) | [3] |

| Fmoc-Alanine | Resin-bound Serine derivative | HATU / DIPEA | DMF | 10-60 min @ RT | High (Qualitative) | [3] |

Note: Yields are highly dependent on the specific peptide sequence and reaction conditions. Reagents like HATU are generally considered superior for difficult couplings, often achieving near-quantitative yields.[2][3]

Experimental Protocols

The following are generalized protocols for coupling Z-Ser(OBzl)-OH in solid-phase peptide synthesis (SPPS). Note: Molar equivalents are based on the initial resin loading.

Protocol 1: Coupling using Carbodiimide (EDC/HOBt)

This method is a classic and cost-effective approach.[3]

-

Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Reagent Preparation: In a separate vessel, dissolve Z-Ser(OBzl)-OH (3 eq.), HOBt (3 eq.), and EDC·HCl (3 eq.) in DMF.

-

Activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-